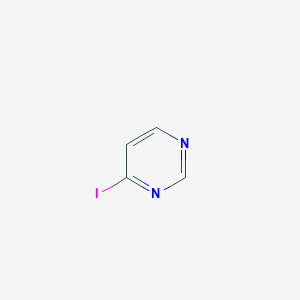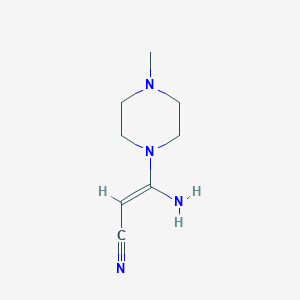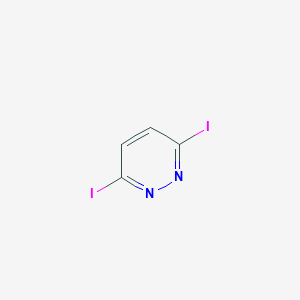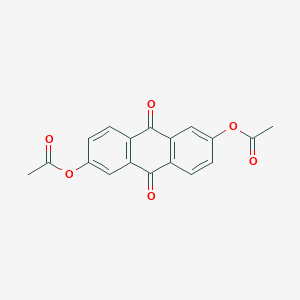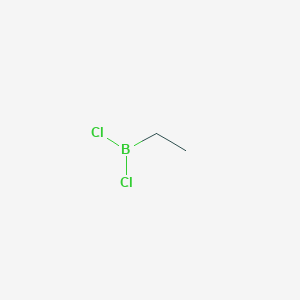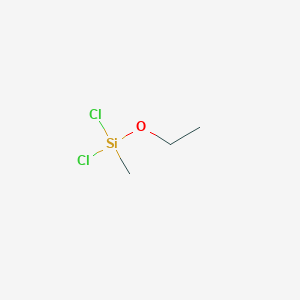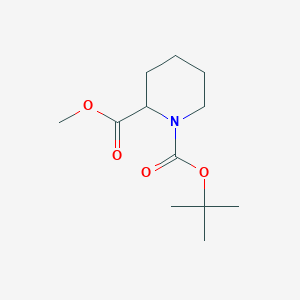
Docusate
Vue d'ensemble
Description
Docusate, also known as dioctyl sulfosuccinate, is a stool softener used to treat constipation . It works by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . There are many brands and forms of this compound available .
Molecular Structure Analysis
This compound Sodium has the molecular formula C20H37NaO7S . Its molecular weight is 444.56 g/mol . The percent composition is C 54.04%, H 8.39%, Na 5.17%, O 25.19%, S 7.21% .Chemical Reactions Analysis
This compound is metabolized in the liver, where it undergoes significant first-pass metabolism, forming both active and inactive metabolites .Physical And Chemical Properties Analysis
This compound Sodium is an odorless colorless to white waxy solid . It sinks and mixes slowly with water .Applications De Recherche Scientifique
Docusate in Drug Release
- This compound sodium enhances in vitro drug release rates from controlled-release dosage forms, particularly for nonwax-coated pellets. It exhibits a dual action: enhancing dissolution rates in vivo and entrapping drugs in micelles, especially at concentrations around the critical micelle concentration (CMC) (Chambliss et al., 1981).
This compound as a Protective Agent Against Viruses
- This compound demonstrates effectiveness against herpes simplex viruses (HSV) types 1 and 2, including wild-type and drug-resistant strains. It inactivates viruses by disrupting viral envelopes or denaturing proteins, showing potential as a topical vaginal microbicide (Gong et al., 2001).
This compound in Self-Emulsifying Drug Delivery Systems (SEDDS)
- Sodium this compound is used in SEDDS for therapeutic peptides, offering protection against intestinal proteases and reduced glutathione (GSH), thus enhancing peptide stability and delivery (Hetényi et al., 2017).
This compound's Role in Enhancing Peritoneal Dialysis Clearance
- This compound sodium significantly increases the clearance of creatinine and urea in peritoneal dialysis, suggesting its potential to enhance dialysis efficiency (Dunham et al., 1981).
This compound in Animal Health: Digestion and Absorption in Sheep
- This compound supplementation in sheep led to increased feed intake, and improved digestion and absorption of nutrients, indicating its potential as a feed additive (Li et al., 2019).
This compound's Effect on Intestinal Epithelia
- This compound and other surfactants significantly alter the permeability of model drugs across different epithelia, with varying sensitivities observed among Caco-2 cells, porcine jejunum, and rat ileo-jejunum (Legen et al., 2005).
Environmental Impact of this compound
- This compound sodium has been identified as a potential risk to sediment-dwelling organisms based on its environmental concentration. However, more data is needed on sediment concentrations and toxicity to these organisms to firmly conclude its environmental risk (Carlsson et al., 2006).
This compound in Novel Drug Formulations
- A novel ion pair of tetracycline this compound was developed, showing promise in drug formulations. It was characterized for thermal stability, water solubility, and partition coefficients, indicating its potential in innovative drug delivery systems (Alves et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Despite its common use, the effectiveness of Docusate in treating constipation remains unclear, as several studies report this compound to be no more effective than placebo for increasing the frequency of stool or stool softening . Therefore, there is a need for more research to assess the efficacy of this compound in managing constipation .
Propriétés
IUPAC Name |
1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSDLXPSAYFUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
128-49-4 (calcium salt), 19149-47-4 (magnesium salt), 30673-56-4 (ammonium salt), 577-11-7 (hydrochloride salt) | |
| Record name | Docusate hydrogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044279 | |
| Record name | Docusate hydrogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Docusate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Recent studies suggest that docusate's mechanism of action is due largely to it's surfactant effect in the intestines, which allow fat and water into the feces to soften the stool. Docusate’s mechanism of action was investigated in 1985 on healthy patients. Docusate was added directly to the jejunum based on calculated concentrations of docusate in the jejunum. At this concentration, there was an increase in secretion of water, sodium, chloride, and potassium as well as a decrease in absorption of glucose and bicarbonate. Based on in vitro data, the authors suggested this effect was due to an increase in intracellular cyclic AMP either directly through docusate or E series prostaglandins. | |
| Record name | Docusate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
10041-19-7 | |
| Record name | Dioctyl sulfosuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docusate hydrogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docusate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Docusate hydrogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCUSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7P27195AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-157 | |
| Record name | Docusate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for docusate sodium?
A1: this compound sodium is a surfactant, also known as a wetting agent. It exerts its effect by lowering the surface tension of stool, enabling water and fats to penetrate and soften the fecal mass. [] This facilitates easier passage of stool.
Q2: What is the molecular formula and weight of this compound sodium?
A2: The molecular formula of this compound sodium is C20H37NaO7S. It has a molecular weight of 444.56 g/mol. []
Q3: Does this compound sodium interact with any specific molecular targets in the body?
A3: Unlike many drugs, this compound sodium doesn’t bind to specific receptors or enzymes. Its action is primarily physicochemical, altering the physical properties of stool rather than acting through a specific biochemical pathway. []
Q4: How stable is this compound sodium in different formulations?
A4: The stability of this compound sodium can vary depending on the formulation. Research indicates that the addition of benzoate to solutions containing this compound and an osmotic laxative can increase the stability of the formulation. []
Q5: What is the typical route of administration for this compound sodium?
A5: this compound sodium is typically administered orally, either in capsule or liquid form. [, , ]
Q6: How is this compound sodium absorbed and distributed in the body?
A6: As a surfactant, this compound sodium is not well absorbed from the gastrointestinal tract. This limited absorption contributes to its localized effect on stool in the intestine. []
Q7: How is this compound sodium metabolized and excreted?
A7: this compound sodium undergoes limited metabolism. The majority of the drug is excreted unchanged in the feces. []
Q8: Is this compound sodium effective for preventing or treating constipation?
A8: Despite its widespread use, several studies have questioned the efficacy of this compound sodium in treating constipation.
- Studies on opioid-induced constipation (OIC) have found no significant benefit of this compound sodium compared to placebo or when added to other laxatives like sennosides. [, , , , ]
- Research in older adults found no benefits for constipation when compared with placebo, psyllium, or sennosides. []
- A study in hospitalized patients with cancer found that a sennosides-only protocol was more effective than a protocol combining sennosides and this compound. []
- Research in a postoperative setting after urogynecologic surgery showed no significant reduction in time to first bowel movement when this compound sodium was combined with polyethylene glycol 3350 compared to this compound alone. []
Q9: Is this compound sodium effective as a ceruminolytic agent (for ear wax removal)?
A9: While traditionally used as a ceruminolytic, research on the efficacy of this compound sodium for ear wax removal presents conflicting results.
- One study showed this compound sodium solution to be more effective than triethanolamine polypeptide, particularly in children, in allowing visualization of the tympanic membrane. []
- Conversely, another study found that this compound sodium did not improve visualization compared to saline solution. []
- A study comparing this compound sodium to sodium bicarbonate for cerumen removal found both agents to be similarly effective. []
Q10: Are there any clinical guidelines or recommendations regarding the use of this compound sodium for constipation?
A10: While some guidelines still include this compound sodium in their recommendations for managing constipation, many do not cite strong evidence to support its use. []
Q11: Has this compound sodium been linked to any ototoxicity (hearing damage)?
A11: Studies investigating the ototoxic potential of this compound sodium have produced mixed results.
- A guinea pig study found this compound sodium to be severely ototoxic, leading to significant hearing loss and severe osteitis. []
- Conversely, another study in guinea pigs with perforated tympanic membranes found no evidence of ototoxicity. []
Q12: Are there any novel drug delivery systems being explored for this compound sodium?
A13: While not a primary focus of current research, one study explored the use of this compound sodium as a counterion to create lipophilic salts of metformin. This approach aimed to improve metformin’s solubility and permeability for potential cancer therapy applications. []
Q13: What analytical methods are used to quantify this compound sodium in different matrices?
A13: Several analytical techniques are employed to quantify this compound sodium, including:
- High-performance liquid chromatography (HPLC) is widely used for this compound sodium analysis in various matrices, including soft gelatin capsules. [, ]
- Tandem mass spectrometry (MS/MS), coupled with extraction methods like QuEChERS, enables the detection and quantification of this compound sodium in complex matrices like soil. []
Q14: What are some alternatives to this compound sodium for treating constipation?
A14: Several alternatives to this compound sodium exist for constipation management, including:
- Bulk-forming laxatives: Psyllium is a bulk-forming laxative that has shown greater efficacy compared to this compound in some studies. []
- Stimulant laxatives: Senna, bisacodyl, and sodium picosulfate stimulate intestinal contractions to promote bowel movements. [, , ]
- Osmotic laxatives: Polyethylene glycol 3350, lactulose, and magnesium citrate draw water into the colon to soften stool and induce bowel movements. [, , ]
Q15: What are some areas of ongoing research related to this compound sodium?
A15: Although not a primary focus of current pharmaceutical research, some areas of exploration include:
- Understanding the interaction of this compound sodium with other excipients in drug formulations. For example, research has investigated the impact of the interaction between this compound sodium and the polymer povidone on the dissolution rate of poorly soluble drugs. []
- Investigating the potential use of this compound sodium as a counterion to improve the physicochemical properties and delivery of other drugs. This approach has been explored with metformin for cancer therapy. []
- Developing and validating sensitive analytical methods to detect and quantify this compound in various matrices, such as soil, for environmental monitoring purposes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




